molecular formula C20H22N4O3 B3008407 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide CAS No. 1023481-25-5

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

Cat. No.: B3008407
CAS No.: 1023481-25-5
M. Wt: 366.421
InChI Key: VQVKCQDWQIMOKF-UHFFFAOYSA-N
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Description

6-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a hexanamide side chain linked to a pyridin-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Hexanamide Side Chain: The hexanamide side chain can be introduced through an amide coupling reaction. This involves the reaction of the quinazolinone derivative with hexanoic acid or its activated ester (e.g., hexanoyl chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Introduction of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a pyridin-2-ylmethyl halide (e.g., pyridin-2-ylmethyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinazolinone have shown promise in the treatment of cancer, inflammation, and infectious diseases. The specific compound may exhibit similar therapeutic properties, warranting further investigation.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dioxo-1H-quinazolin-3-yl)hexanamide: Lacks the pyridin-2-ylmethyl group, which may affect its biological activity and specificity.

    N-(Pyridin-2-ylmethyl)hexanamide: Lacks the quinazolinone core, which is crucial for its interaction with biological targets.

    Quinazolinone derivatives: A broad class of compounds with varying side chains and substitutions, each with unique properties and applications.

Uniqueness

The uniqueness of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the quinazolinone core and the pyridin-2-ylmethyl group allows for diverse interactions with molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKCQDWQIMOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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